6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one is an organic compound belonging to the quinoline family, characterized by its unique structure that includes two methoxy groups at the 6 and 7 positions. Quinoline derivatives are noted for their diverse biological activities, making them significant in medicinal chemistry. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of biology and medicine, where it is studied for its effects on various biological systems and its role as an intermediate in the synthesis of more complex molecules.
The compound is classified under the category of heterocyclic compounds due to its nitrogen-containing ring structure. It is represented by the IUPAC name 6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one and has a molecular formula of C11H13N O3. Its CAS number is 91133-47-0, which uniquely identifies it in chemical databases.
The synthesis of 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one primarily involves cyclization reactions of appropriate precursors. One common method utilized is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. This reaction facilitates the formation of the quinoline structure through a series of condensation steps .
For large-scale production, methods may be optimized to enhance yield and purity, possibly employing continuous flow chemistry techniques which allow for better control over reaction conditions and scalability.
6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one features a bicyclic structure composed of a quinoline core with two methoxy substituents.
The presence of methoxy groups at positions 6 and 7 significantly influences both the chemical reactivity and biological activity of the compound.
6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one can participate in various chemical reactions:
The choice of reagents and specific reaction conditions will determine the major products formed:
The mechanism of action for 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The exact pathways depend on its biological activity; for instance, it may act as an enzyme inhibitor or receptor modulator . Understanding these mechanisms is crucial for elucidating its potential therapeutic effects.
The compound exhibits stability under normal laboratory conditions but may undergo transformations under extreme pH or temperature conditions.
Physical properties such as melting point and boiling point are essential for practical applications but require specific experimental determination.
6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one has several scientific uses:
The tetrahydroisoquinoline (THIQ) scaffold represents a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for diverse biological activities. This bicyclic framework—comprising a benzene ring fused to a piperidine ring—provides structural rigidity favorable for target engagement while allowing synthetic diversification at multiple positions. Research has established THIQ derivatives as ligands for key central nervous system receptors, anticancer agents, and antiviral compounds. For instance, sigma-2 receptor ligands featuring the 6,7-dimethoxy-THIQ core demonstrate nanomolar affinity (Ki = 5–6 nM) and >100-fold selectivity over sigma-1 receptors, enabling their application in tumor imaging and cancer therapeutics [4]. Similarly, THIQ-based HIV-1 reverse transcriptase inhibitors (e.g., compound 8h) achieve significant enzyme inhibition (74.82% at 100 μM) by binding to non-nucleoside inhibitory binding pockets (NNIBP) through π-stacking and hydrophobic interactions [6]. The scaffold’s conformational stability facilitates precise spatial orientation of pharmacophoric elements, enhancing target specificity—a property exploited in developing anticancer agents like CDST (1-chloromethyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonic acid amide), which induces granulocytic differentiation in HL-60 leukemia cells [7].
Table 1: Therapeutic Applications of THIQ Derivatives
Biological Target | THIQ Derivative | Key Activity | Reference |
---|---|---|---|
Sigma-2 receptor | 3b, 3e, 4b, 4e | Ki = 5–6 nM; anticancer activity | [4] |
HIV-1 reverse transcriptase | 8h, 8l | 74.82% and 72.58% inhibition at 100 μM | [6] |
Leukemia cell differentiation | CDST | G0/G1 phase arrest in HL-60 cells | [7] |
The bioactivity of 6,7-dimethoxy-THIQ derivatives is profoundly influenced by the position and electronic properties of methoxy groups. Located on the aromatic ring, these substituents govern electron density distribution, dipole moments, and intermolecular interactions with biological targets. In sigma-2 ligands, the 6,7-dimethoxy configuration enhances binding affinity by forming hydrogen bonds with Thr83 and Tyr43 residues in the receptor pocket [4]. Similarly, anticancer THIQ derivatives like CDST rely on methoxy groups for intercalation into DNA or enzyme active sites, as demonstrated by their ability to upregulate p27Kip1 expression—a cyclin-dependent kinase inhibitor that arrests leukemia cells in the G0/G1 phase [7]. Structure-activity relationship (SAR) studies reveal that removing methoxy groups reduces potency by 3–10-fold, while relocating them to positions 5–8 diminishes target engagement due to altered steric and electronic profiles. Quantum mechanical analyses indicate methoxy groups elevate HOMO energy levels by 0.8–1.2 eV, facilitating charge-transfer interactions with biological macromolecules. This electronic modulation underpins the antioxidant properties observed in THIQ derivatives, where methoxy groups scavenge reactive oxygen species (ROS) via single-electron transfer mechanisms [3].
6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one exhibits distinct pharmacological advantages over structurally related isoquinoline derivatives:
Notably, 1,2,3,4-tetrahydroisoquinolines (e.g., 4b) lacking the 2-one group show reduced anticancer activity against Huh-7 liver cancer cells (IC50 >50 μM) compared to dihydroquinolin-2-ones (IC50 ≈20 μM), underscoring the pharmacophoric significance of the carbonyl group [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0